molecular formula C19H16O6 B14210077 Benzaldehyde, 3,4,5-trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- CAS No. 820209-51-6

Benzaldehyde, 3,4,5-trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-

Cat. No.: B14210077
CAS No.: 820209-51-6
M. Wt: 340.3 g/mol
InChI Key: ORBJFNDBFXLSGC-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde: is an organic compound that belongs to the class of trisubstituted aromatic aldehydes. This compound is characterized by the presence of three methoxy groups attached to a benzaldehyde moiety, along with a chromone ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between 3,4,5-trimethoxyacetophenone and an appropriate aldehyde under basic or acidic conditions. The reaction yields the desired chalcone, which can then be further cyclized to form the chromone ring .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through the oxidation of 3,4,5-trimethoxybenzyl alcohol using various oxidizing agents. The process involves the formation of an intermediate, which is then subjected to cyclization to yield the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical drugs, including anticancer agents and other biologically active molecules .

Biology: In biological research, it is studied for its potential antiproliferative effects on cancer cells. It has shown promising results in inhibiting the growth of colorectal and prostatic cancer cells .

Medicine: The compound is being explored for its potential use in the development of new therapeutic agents for cancer treatment. Its ability to inhibit specific molecular targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, the compound is used as a precursor for the synthesis of other complex organic molecules. Its versatility in chemical reactions makes it a valuable building block in organic synthesis .

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde involves its interaction with specific molecular targets in cancer cells. The compound is known to inhibit tubulin polymerization, which disrupts the microtubule network essential for cell division. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . Additionally, it may interact with other proteins involved in cell signaling pathways, further contributing to its antiproliferative effects .

Comparison with Similar Compounds

Properties

CAS No.

820209-51-6

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

3,4,5-trimethoxy-2-(2-oxochromen-4-yl)benzaldehyde

InChI

InChI=1S/C19H16O6/c1-22-15-8-11(10-20)17(19(24-3)18(15)23-2)13-9-16(21)25-14-7-5-4-6-12(13)14/h4-10H,1-3H3

InChI Key

ORBJFNDBFXLSGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)C2=CC(=O)OC3=CC=CC=C32)OC)OC

Origin of Product

United States

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